N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C22H16N4O2S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Quinoline derivatives have shown significant potential in antimicrobial activities. A study by Özyanik et al. (2012) detailed the synthesis of quinoline derivatives containing an azole nucleus, demonstrating moderate to good antimicrobial activity against a variety of microorganisms (Özyanik et al., 2012).
- Anticancer Potential : Ghorab et al. (2014) reported on novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, and quinoline moieties, showing potential anticancer activity, particularly against human breast cancer cell lines (MCF7), with some compounds outperforming doxorubicin in cytotoxic activities (Ghorab et al., 2014).
Synthetic Methodologies and Chemical Studies
- Synthesis of Quinoline Carbohydrazides : Aleksanyan and Hambardzumyan (2019) described the synthesis of a quinoline-6-carbohydrazide derivative, highlighting the versatility of quinoline scaffolds for further chemical modifications and potential applications in developing new therapeutic agents (Aleksanyan & Hambardzumyan, 2019).
- Chemical Modifications and Biological Activities : Shintre et al. (2017) demonstrated a novel protocol for assembling hybrid frameworks combining amino acid, thiazolidine, and quinoxaline scaffolds, showing antimicrobial, antioxidant, and antidiabetic activities. This research underscores the utility of hybrid molecules in targeting multiple biological pathways (Shintre et al., 2017).
Antitubercular Agents
- Anti-Tubercular Activities : Maurya et al. (2013) synthesized a variety of benzo[h]quinazoline and related derivatives, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study highlights the potential of quinoline-based compounds in treating tuberculosis, with several compounds showing significant activity (Maurya et al., 2013).
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-28-13-8-9-17-20(11-13)30-22(24-17)26-25-21(27)15-12-18(19-7-4-10-29-19)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWYITTXNYICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.